molecular formula C17H12N2S B5397324 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile

2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile

Cat. No. B5397324
M. Wt: 276.4 g/mol
InChI Key: STCQZXOJIPLAJW-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile, also known as BTA-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BTA-1 belongs to the family of benzothiazole derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile is not well understood. However, it has been suggested that 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα and protein kinase C. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has also been reported to induce the expression of certain genes involved in apoptosis, such as p53 and Bax.

Advantages and Limitations for Lab Experiments

2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has several advantages as a research tool. It is relatively easy to synthesize and has been shown to possess potent anticancer and antiviral activity. However, 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile also has several limitations. For example, its mechanism of action is not well understood, and further research is needed to elucidate its molecular targets and pathways.

Future Directions

There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile. One area of interest is the development of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile derivatives with improved anticancer and antiviral activity. Another area of research is the elucidation of the molecular targets and pathways involved in 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile's mechanism of action. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile in vivo, as well as its potential applications in other fields, such as materials science and environmental chemistry.
In conclusion, 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to possess potent anticancer and antiviral activity, and further research is needed to elucidate its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile involves the reaction between 2-aminobenzothiazole and 2-methylphenylacetonitrile in the presence of a base catalyst. The reaction yields 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile as a yellow crystalline solid with a melting point of 192-194°C.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has also been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S/c1-12-6-2-3-7-13(12)10-14(11-18)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCQZXOJIPLAJW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.